

# An In-depth Technical Guide to 3-(Bromomethyl)-7-chlorobenzo[b]thiophene

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## Compound of Interest

Compound Name: 3-(Bromomethyl)-7-chlorobenzo[b]thiophene

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals.

## Core Chemical Properties

**3-(Bromomethyl)-7-chlorobenzo[b]thiophene**, with the CAS number 17512-61-7, is a halogenated heterocyclic compound.<sup>[1]</sup> Its chemical structure, featuring a reactive bromomethyl group, makes it a valuable building block in organic synthesis.<sup>[2]</sup>

## Physicochemical Data

The following tables summarize the key physicochemical properties of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrClS	[3][4]
Molecular Weight	261.57 g/mol	[3][4]
Appearance	Off-white to light beige solid or crystalline powder	[1][5]
Melting Point	84-87 °C	[5]
Boiling Point	345.5 ± 27.0 °C (Predicted)	[1][6]
Density	1.693 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][6]
Solubility	Slightly soluble in Chloroform and Methanol (sonication may be required)	[1]

## Spectroscopic and Computational Data

Property	Value	Source(s)
IUPAC Name	3-(bromomethyl)-7-chloro-1-benzothiophene	[3]
SMILES	<chem>C1=CC2=C(C(=C1)Cl)SC=C2CBr</chem>	[3]
InChI	InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2	[3]
XLogP3	4.1	[3][7]
Topological Polar Surface Area	28.2 Å <sup>2</sup>	[3][7]
Heavy Atom Count	12	[7]
Complexity	165	[3][7]

# Synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene

The primary and most well-documented method for synthesizing **3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is through the radical bromination of 3-methyl-7-chlorobenzo[b]thiophene.<sup>[2][8]</sup> This reaction typically utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide.<sup>[8][9]</sup> Modern protocols favor the use of less toxic solvents like n-heptane over previously used chlorinated solvents such as carbon tetrachloride.<sup>[9]</sup>

## Experimental Protocol: Radical Bromination

This protocol is a representative method based on published literature.<sup>[5][8][9]</sup>

Materials:

- 3-methyl-7-chlorobenzo[b]thiophene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- n-Heptane (solvent)
- Petroleum ether (for washing)

Procedure:

- A reaction flask is charged with 3-methyl-7-chlorobenzo[b]thiophene and n-heptane.<sup>[9]</sup> The typical molar ratio of 3-methyl-7-chlorobenzo[b]thiophene to NBS is between 1:1 and 1:1.1, and the molar ratio to benzoyl peroxide is between 1:0.04 and 1:0.1.<sup>[9]</sup>
- The mixture is stirred, and benzoyl peroxide is added.<sup>[9]</sup>
- The reaction flask is irradiated with a bulb (e.g., 200W) to initiate the reaction.<sup>[9]</sup>
- The mixture is heated to boiling.<sup>[9]</sup>

- N-Bromosuccinimide is added portion-wise to the boiling solution.[9]
- The reaction is maintained at reflux with continuous stirring for 4-6 hours after the addition of NBS is complete.[9]
- Upon completion, the mixture is cooled, and the solid succinimide byproduct is removed by filtration.[8]
- The filtrate is concentrated under reduced pressure until the product begins to precipitate.[8][9]
- The mixture is allowed to stand for 3-5 hours to ensure complete precipitation.[9]
- The solid product is collected by filtration and washed with petroleum ether to yield **3-(bromomethyl)-7-chlorobenzo[b]thiophene**. [8]



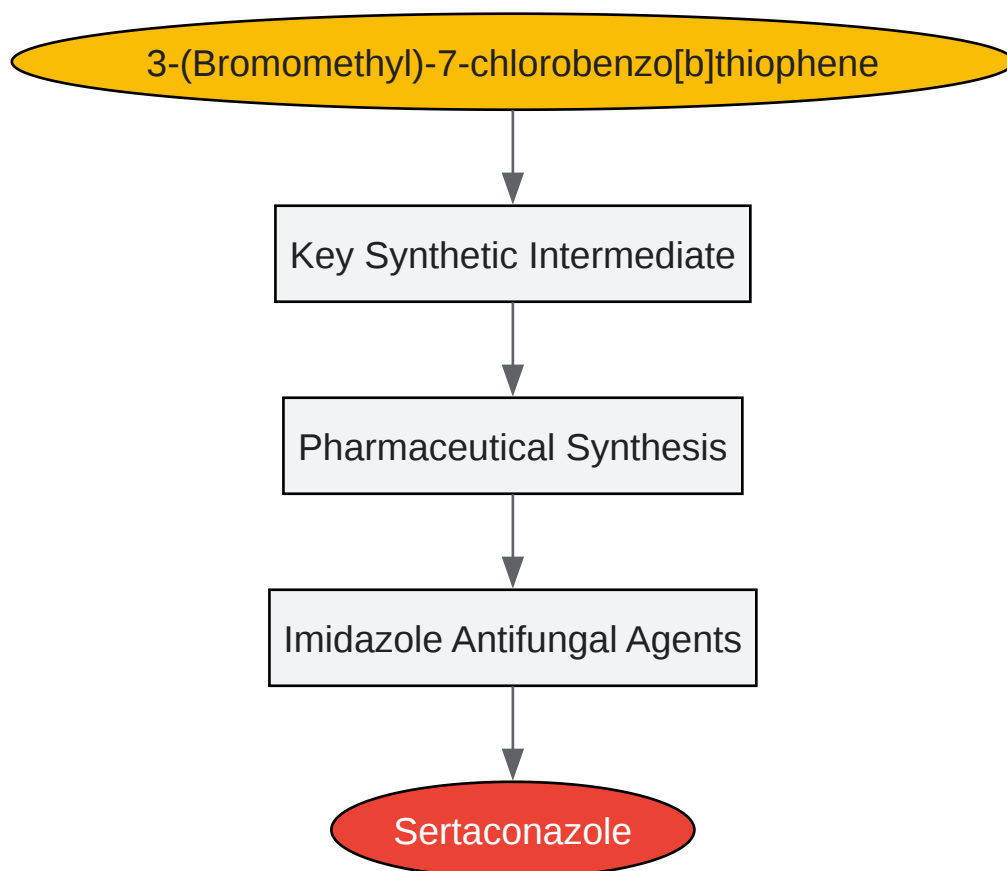
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### Synthesis Workflow for **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**

## Applications in Drug Discovery and Development

**3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Its primary application is in the preparation of imidazole-based antifungal agents.[1][4][6] The benzothiophene core is a significant structural motif in many biologically active molecules.[10][11]

Notably, it is a key precursor in the synthesis of Sertaconazole, an antifungal medication.[1] The reactive bromomethyl group allows for nucleophilic substitution reactions, enabling the attachment of other molecular fragments to build more complex drug molecules.[2]



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Applications of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**

## Safety and Handling

**3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is classified as an irritant and is harmful if swallowed.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[12]

Storage: The compound should be stored in a dry, well-ventilated place at 2-8°C.[1][12]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]
- Skin Contact: Immediately wash off with soap and plenty of water.[12][13]

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][13]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

## Conclusion

**3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is a valuable and reactive intermediate in organic synthesis. Its well-defined chemical properties and established synthetic protocols make it an important building block for the discovery and development of new therapeutic agents, particularly in the field of antifungal medications. Proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting.

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